
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbon atoms, two nitrogen atoms, and one oxygen atom . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antienzymatic Potential
Research has shown that derivatives of 1,3,4-oxadiazole and acetamide exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacterial strains. For instance, a study by Nafeesa et al. (2017) synthesized a series of these derivatives and evaluated them for their antibacterial and anti-enzymatic potential, revealing that certain compounds, such as 6i, demonstrated good inhibitory activity against gram-negative bacteria. These findings highlight the potential utility of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Anticonvulsant Activity
Further research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has uncovered significant anticonvulsant activity. A study by Nath et al. (2021) designed and synthesized such derivatives, evaluating them for anticonvulsant activities using various models. The results indicated that specific compounds exhibited promising anticonvulsant properties, offering insights into the development of new therapeutic agents for epilepsy and related disorders (Nath et al., 2021).
Antimicrobial and Cytotoxicity Assessment
Derivatives have also been synthesized for their antimicrobial activity against different microorganisms, as well as for evaluating their cytotoxic behavior. Mistry et al. (2009) conducted a study that synthesized novel thiazolidinone and acetidinone derivatives, revealing their antimicrobial effectiveness and providing valuable information about the synthesized molecules' cytotoxicity (Mistry et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Additionally, the enzyme inhibition capabilities of these compounds have been explored, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions such as Alzheimer's disease. Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which were found to be relatively more active against AChE (Rehman et al., 2013).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHGGWWYOGZJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

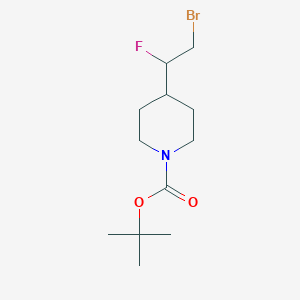

![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
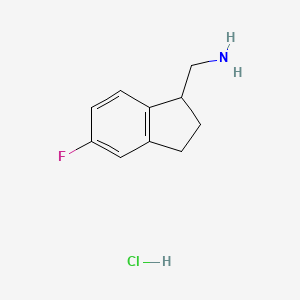
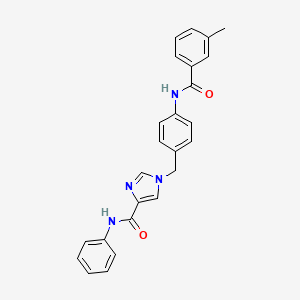
![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)
![3-methoxy-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2362226.png)
![N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2362228.png)
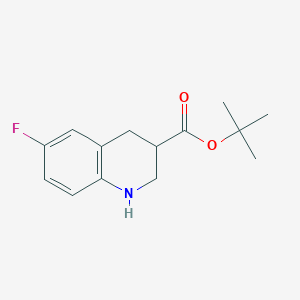
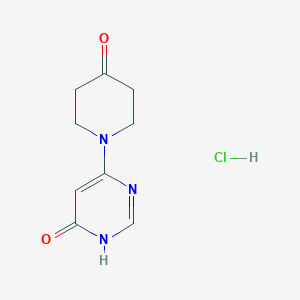

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)